

Total Synthesis of (-)-Okilactomycin: A Technical Guide

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Compound of Interest

Compound Name: *Okilactomycin*

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This technical guide provides an in-depth overview of the total synthesis of (-)-**Okilactomycin**, a potent polyketide antitumor antibiotic. (-)-**Okilactomycin**, the enantiomer of the natural product, exhibits significant cytotoxicity against P388 and lymphoid leukemia L1210 human cell lines.^{[1][2][3]} Its complex structure, featuring a 13-membered macrocyclic ring, a highly functionalized cyclohexane with a spirocenter, and a 2,6-cis-tetrahydropyranone moiety, has made it a challenging target for synthetic chemists.^{[1][4]} This document details the successful convergent synthesis strategy developed by Smith and coworkers, highlighting key reactions, and presenting quantitative data and detailed experimental protocols.

Retrosynthetic Analysis and Strategy

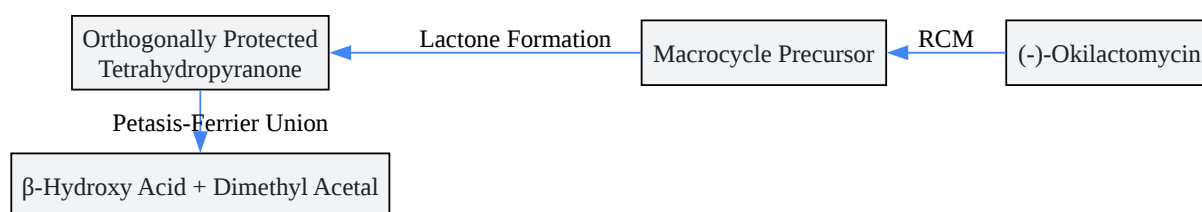
The total synthesis of (-)-**Okilactomycin** was achieved through a highly convergent approach.^{[5][6][7]} The retrosynthetic analysis envisioned the disassembly of the target molecule into three key fragments: a β -hydroxy acid, a dimethyl acetal, and a precursor for the bicyclic lactone.

The key disconnections involved:

- Ring-Closing Metathesis (RCM): The 13-membered macrocycle was envisioned to be formed via an efficient RCM reaction.^{[1][5][7]}

- Petasis-Ferrier Union/Rearrangement: The congested 2,6-cis-tetrahydropyranone ring was constructed using a Petasis-Ferrier union/rearrangement tactic.^{[5][6][7]}
- Diastereoselective Oxy-Cope Rearrangement/Oxidation: This sequence was crucial for establishing the stereocenters at C(1) and C(13).^{[5][6][7]}

This strategic approach allowed for the independent synthesis of complex fragments, which were then coupled in the later stages of the synthesis. The longest linear sequence of this synthesis was reported to be 29 steps.^{[1][4][7]}



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Caption: Retrosynthetic analysis of (-)-**Okilactomycin**.

Key Synthetic Transformations and Experimental Data

The synthesis of (-)-**Okilactomycin** involved several key transformations. The following sections provide details on these reactions and the associated quantitative data.

Synthesis of the β-Hydroxy Acid Fragment

The synthesis of the β-hydroxy acid fragment commenced with a diastereoselective alkylation using a Myers pseudoephedrine-derived auxiliary.^{[1][7]} A subsequent Evans aldol reaction was employed to install the β-hydroxy functionality.^{[1][7]} The overall yield for this eight-step sequence was 63%.^{[1][7]}

Step	Reagents and Conditions	Yield (%)
Alkylation	Myers pseudoephedrine auxiliary, Iodide	95
Reduction & Oxidation	1. LDA, BH ₃ •NH ₃ ; 2. SO ₃ •Pyr, DMSO, Et ₃ N	94, 90
Wittig Olefination	PPh ₃ CH ₃ Br, n-BuLi	96
Deprotection & Oxidation	1. TBAF; 2. SO ₃ •Pyr, DMSO, Et ₃ N	97, 93
Evans Aldol Reaction	Oxazolidinone, Bu ₂ BOTf, Et ₃ N; then LiOH, H ₂ O ₂	93, 97

Synthesis of the Dimethyl Acetal Fragment

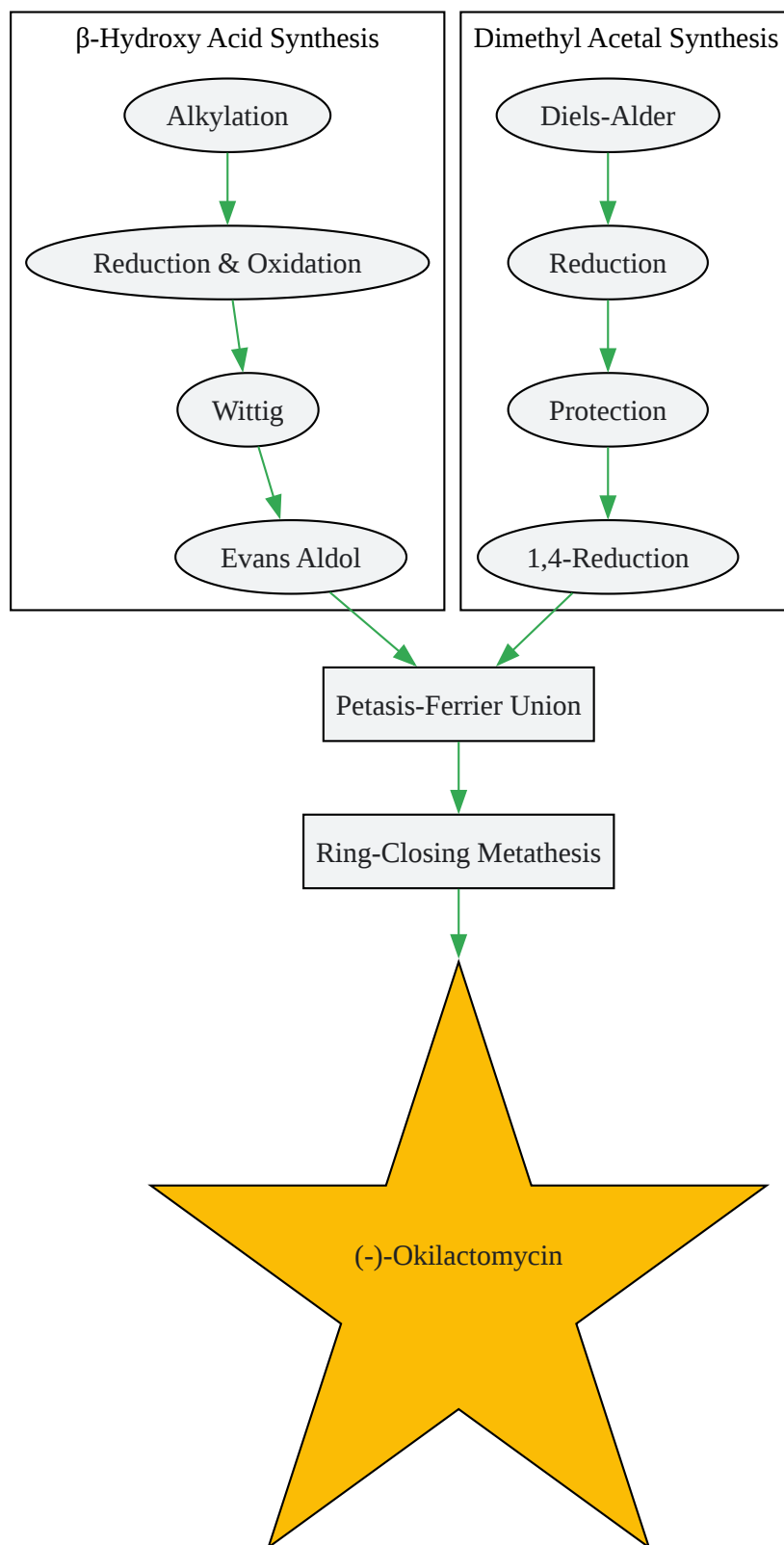
The dimethyl acetal fragment was constructed starting with a diastereoselective Rawal Diels-Alder reaction.^{[1][7]} Key subsequent steps included a 1,4-reduction and enolate capture to yield the desired intermediate.

Step	Reagents and Conditions	Yield (%)
Rawal Diels-Alder Reaction	Diene, Methyl crotonate	-
Reduction	-	-
Protection	Benzyl ether formation	-
Hydrolysis	HF	-
1,4-Reduction & Capture	-	-

Assembly and Macrocyclization

The coupling of the key fragments was achieved through the Petasis-Ferrier union/rearrangement.^{[5][7]} The final key step was the ring-closing metathesis to form the 13-membered macrocycle, which was accomplished using the Hoveyda-Grubbs second-

generation catalyst.[1] This RCM reaction followed by hydrogenation proceeded in an impressive 80-85% yield for the two steps.[1]



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Caption: Overall synthetic workflow.

Detailed Experimental Protocols

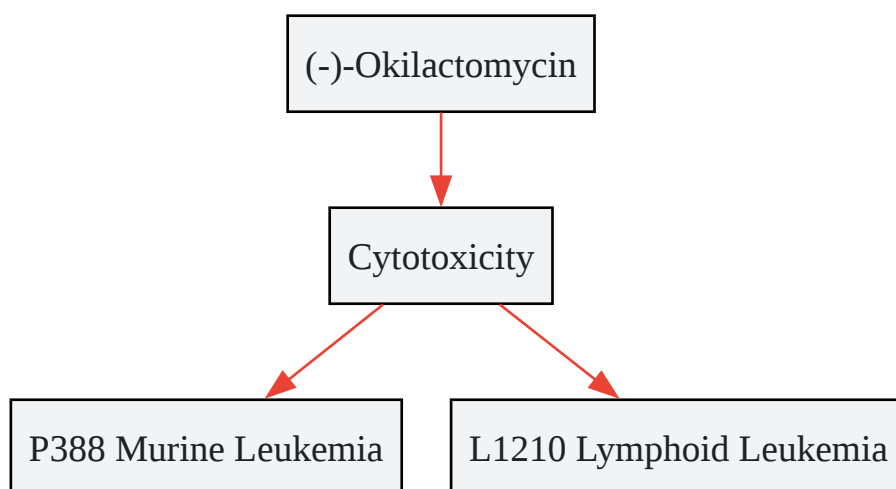
Detailed experimental procedures for key transformations are available in the supporting information of the primary literature.[8] The following provides a representative protocol for the Ring-Closing Metathesis reaction.

Representative Protocol: Ring-Closing Metathesis

To a solution of the diene precursor in degassed solvent (e.g., dichloromethane or toluene) is added the Hoveyda-Grubbs second-generation catalyst. The reaction mixture is stirred at a specified temperature until completion, as monitored by TLC. It was found to be critical to expose the reaction mixture to air to destroy the catalyst prior to concentration to avoid polymerization.[1] The crude product is then concentrated and purified by flash column chromatography. The resulting cis-alkene is then subjected to hydrogenation to yield the saturated macrocycle.[1]

Biological Activity

Okilactomycin was originally isolated from *Streptomyces griseoflavus* and was found to exhibit cytotoxic properties.[4][9] Specifically, it shows significant in vitro cytotoxicity against the P388 murine leukemia cell line and L1210 lymphoid leukemia cells, with IC50 values of 0.09 and 0.037 $\mu\text{g/mL}$, respectively.[1][2][4] While the precise mechanism of action for **Okilactomycin** is not fully elucidated, related thiolactone antibiotics are known to inhibit fatty acid synthesis in bacteria.[10] Further biological evaluation and the development of analogs could provide more insight into its therapeutic potential.[4]



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